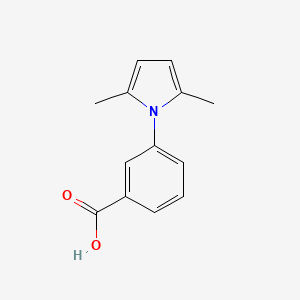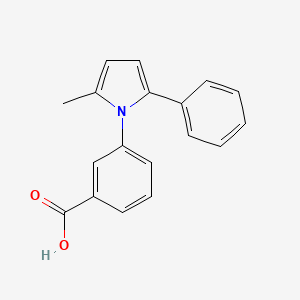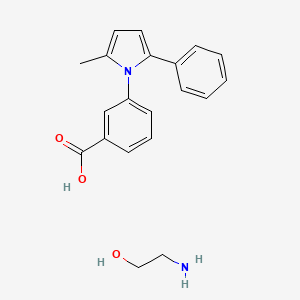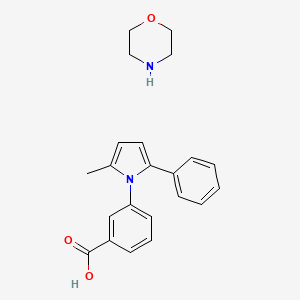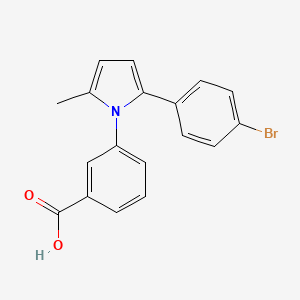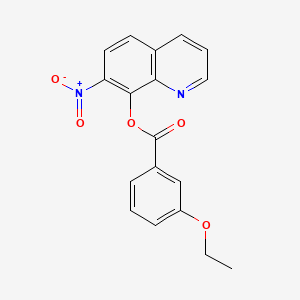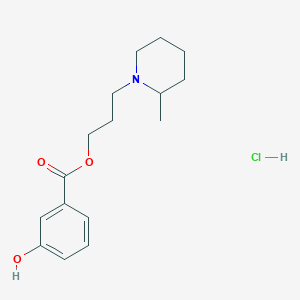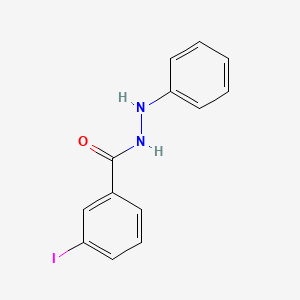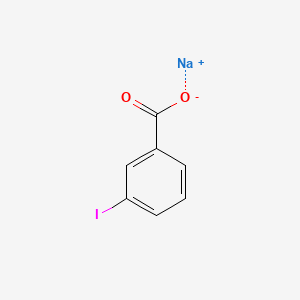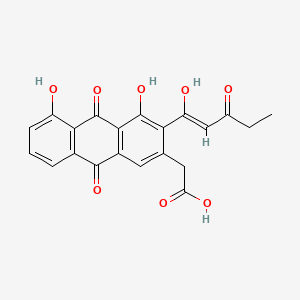
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aklanonic acid comes from Streptomyces sp. ZIMET 43717; intermediate in biosynthesis of anthracycline antibiotics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, including derivatives of 2-Anthraceneacetic acid, were synthesized and evaluated for enzyme inhibitory and antiproliferative activity. These compounds showed potent inhibitory effects in both the bovine polymorphonuclear leukocyte 5-lipoxygenase assay and the HaCaT keratinocyte proliferation assay. Notably, the N-methylated hydroxamic acids with straight chain alkyl spacers exhibited increased inhibitory activity against 5-LO while retaining antiproliferative activity. These compounds also displayed antioxidant properties and reduced prooxidant properties compared to antipsoriatic anthralin (Müller & Prinz, 1997).
Opto-Electronic Material Synthesis
Dihydroxy-9,10-dihydroanthracene, a potential intermediate in the synthesis of organic opto-electronic materials, was synthesized from 1,8-dihydroxy-9,10-anthraquinone. This synthesis process involved methylation, reduction, and demethylation, yielding a total yield of 37%. This compound's utility in the production of opto-electronic materials highlights its significance in the field of materials science (Shi-jun Zheng, 2005).
Antimicrobial Activity
In a study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives, compound 3 showed moderate activity against pathogenic bacteria like B. subtilis, E. coli, and S. typhi. These findings suggest potential applications of these derivatives in antimicrobial treatments (Nurbayti et al., 2022).
Anticancer Research
Anthraquinone derivatives have been explored for their antitumor activity. Novel anthraquinone derivatives like 2-amino-N-[4-(2-amino-3-hydroxy-propionylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl]-3-hydroxy-propionamide and 6-amino-hexanoic acid [4-(5-amino-pentanoylamino)-9,10-dioxo-9,10-dihydro-anthracen-1-yl]-amide were synthesized and tested against cancer cell lines. These compounds showed the potential to inhibit cancer cell growth at micromolar concentrations, indicating their possible use as cancer therapeutics (Sadeghi-aliabadi et al., 2004).
Eigenschaften
CAS-Nummer |
91432-47-2 |
|---|---|
Produktname |
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo- |
Molekularformel |
C21H16O8 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |
InChI |
InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |
InChI-Schlüssel |
WTCFRKORYWVLAQ-ZSOIEALJSA-N |
Isomerische SMILES |
CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |
SMILES |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Kanonische SMILES |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aklanonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



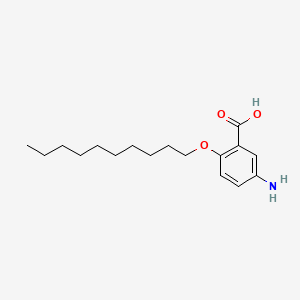
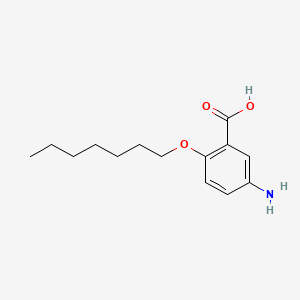
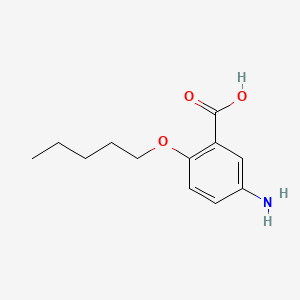
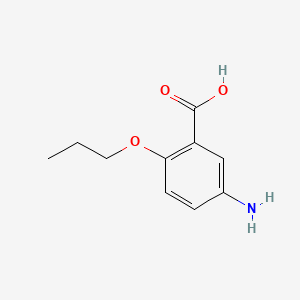
![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)
